molecular formula C15H21N5O3S B2892801 6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1005308-58-6

6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2892801
CAS No.: 1005308-58-6
M. Wt: 351.43
InChI Key: DRUSXYJWSJHFHT-UHFFFAOYSA-N
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Description

6-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C15H21N5O3S and its molecular weight is 351.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds within the pyrazolo[3,4-d]pyrimidin-4-one family have been synthesized and evaluated for their antimicrobial properties. For instance, a study synthesized a novel series of pyrimidine pyrazole derivatives and tested their antimicrobial activity, revealing potential pharmaceutical interest due to their satisfactory yield, purity, and activity against bacterial and fungal strains (Kumar et al., 2014).

Anticonvulsant Activity

Research into the anticonvulsant properties of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3H)-one derivatives has shown promising results. A study investigated the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one phenacyl bromides, leading to the formation of compounds with significant anticonvulsant activity on a pentylenetetrazole seizure model in rats (Severina et al., 2019).

Synthetic Chemistry Applications

The synthetic versatility of pyrazolo[3,4-d]pyrimidin-4-one derivatives is notable, with studies exploring various synthetic pathways and transformations. For example, research on the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the compound's utility in medicinal chemistry and drug design (Rahmouni et al., 2016).

Properties

IUPAC Name

6-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c21-8-7-20-13-11(9-16-20)14(23)18-15(17-13)24-10-12(22)19-5-3-1-2-4-6-19/h9,21H,1-8,10H2,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUSXYJWSJHFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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